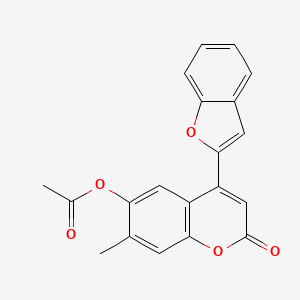

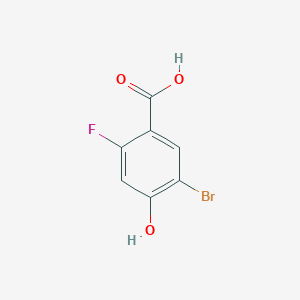

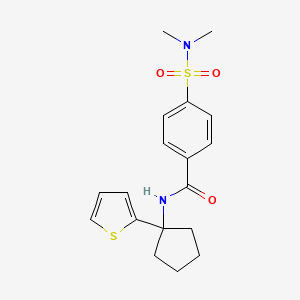

![molecular formula C22H27N3O3S B2836378 N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide CAS No. 1428116-26-0](/img/structure/B2836378.png)

N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide”, related compounds have been synthesized and studied. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzymatic Activity

Cytochrome P450 and Other Enzymes in Metabolism

The compound Lu AA21004, related to N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide, has been studied for its metabolism involving human liver microsomes and recombinant enzymes. It undergoes oxidative metabolism leading to various metabolites, with cytochrome P450 enzymes playing a central role. This research sheds light on the drug's metabolic pathways and the enzymes involved, important for understanding its pharmacokinetics and interactions with other drugs (Hvenegaard et al., 2012).

Pharmacological Applications

Carbonic Anhydrase Inhibitory and Anticonvulsant Action

A study on novel benzenesulfonamide derivatives, acting as carbonic anhydrase inhibitors, highlighted their potential in treating conditions like epilepsy. Some derivatives showed significant seizure protection in animal models, pointing towards the therapeutic potential of these compounds in neurology and epilepsy management (Mishra et al., 2017).

Cognitive Enhancement Properties

SB-399885, another related compound, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. This finding is particularly relevant for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, indicating a potential application of such compounds in improving cognitive functions (Hirst et al., 2006).

Antinociceptive Activity

The antinociceptive activity of certain propanamide derivatives has been evaluated, showing significant effectiveness in pain management in comparison to standard drugs. This suggests their potential application in developing new pain management therapies (Önkol et al., 2004).

Antibacterial and Antiacetylcholinesterase Activity

Benzothiazole-piperazinesulfonamide conjugates have been assessed for their antibacterial and antiacetylcholinesterase activities, showing promising results against a variety of pathogenic bacterial strains and Candida albicans. These compounds may have applications in addressing microbial infections and conditions associated with acetylcholinesterase, such as Alzheimer's disease (Rao et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit soybean lipoxygenase (lox) . LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

Based on its structural similarity to other n-benzyl compounds, it may interact with its target enzyme (like lox) and inhibit its activity . This inhibition could result in decreased production of leukotrienes, thereby modulating inflammatory responses.

Biochemical Pathways

If it indeed inhibits lox as suggested, it would affect the arachidonic acid metabolic pathway . This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes including inflammation and allergic reactions.

Pharmacokinetics

A structurally similar compound, n-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been reported to have good permeability, excellent metabolic stability on human liver microsomes (hlms), and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide might also have favorable pharmacokinetic properties.

Result of Action

If it acts as a lox inhibitor, it could potentially reduce the production of leukotrienes, leading to a decrease in inflammation and allergic responses .

Propiedades

IUPAC Name |

N-benzyl-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-19(22(26)23-18-21-10-6-3-7-11-21)24-13-15-25(16-14-24)29(27,28)17-12-20-8-4-2-5-9-20/h2-12,17,19H,13-16,18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEVRNHHOPVHMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

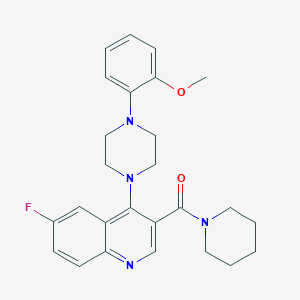

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)

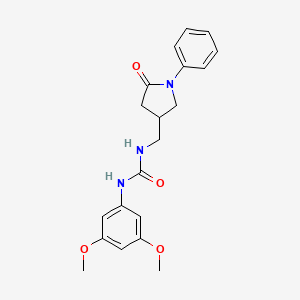

![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

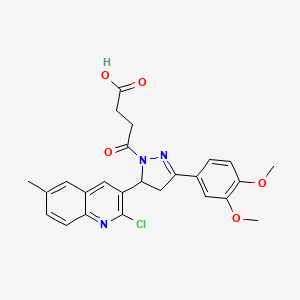

![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)